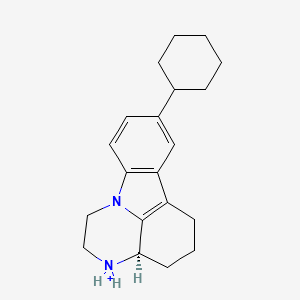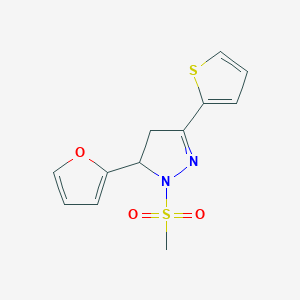![molecular formula C18H14BrN4O+ B1225302 2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)
2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone is a member of naphthalenes.
Scientific Research Applications
Pyridylcarbene Intermediate Formation
The compound undergoes decomposition under specific conditions to form a pyridylcarbene intermediate, which is a pivotal step in the synthesis of various brominated pyridine derivatives. This process is crucial for the stabilization and formation of complex structures like vinylpyridine and cyclopropylpyridine derivatives, having significant implications in chemical synthesis and pharmaceutical applications (Abarca, Ballesteros, & Blanco, 2006).
Synthesis of Thiazolo-Benzimidazole Derivatives
The compound serves as a starting material for the synthesis of thiazolo[3,2-a]-benzimidazole derivatives, which exhibit potent biological activities such as immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These derivatives are also significant inhibitors of LPS-stimulated NO generation and possess strong cytotoxicity against various cancer cell lines, highlighting their potential in medicinal chemistry and drug development (Abdel‐Aziz et al., 2011).
Novel Heterocyclic Compound Synthesis
The compound is instrumental in synthesizing novel heterocyclic compounds like triazolo[3,4-b][1,3,4]thiadiazines. These compounds are synthesized through reactions involving brominated ethanone and aminotriazolethiol or di- and poly(bromo) compounds. The structural establishment of these new compounds paves the way for advancements in heterocyclic chemistry and drug discovery (Salem, Darweesh, Farag, & Elwahy, 2016).
Influence on Carcinogen Metabolizing Enzymes
Derivatives of the compound have shown to modulate carcinogen metabolizing enzymes, indicating its potential role in cancer prevention and treatment. These derivatives have been observed to induce enzymes like epoxide hydrolase and glutathione S-transferases, which are integral in the detoxification of carcinogens and in protecting DNA from damage (Hamdy, Gamal-Eldeen, Abdel‐Aziz, & Fakhr, 2010).
properties
Product Name |
2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone |
|---|---|
Molecular Formula |
C18H14BrN4O+ |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
2-(7-bromo-1-methyltriazolo[4,5-c]pyridin-5-ium-5-yl)-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C18H14BrN4O/c1-22-18-15(19)9-23(10-16(18)20-21-22)11-17(24)14-7-6-12-4-2-3-5-13(12)8-14/h2-10H,11H2,1H3/q+1 |
InChI Key |
OXTWOFOMWUURDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=[N+](C=C2N=N1)CC(=O)C3=CC4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[[5-cyano-1-(3-methoxypropyl)-6-oxo-3-pyridinyl]-oxomethyl]-4-methoxyphenoxy]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225224.png)
![3-Methyl-6-thiophen-2-yl-4-isoxazolo[5,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1225225.png)
![4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1225227.png)
![5-[(3-Hydroxypropylamino)methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1225228.png)
![2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetic acid](/img/structure/B1225229.png)
![[2-[benzyl(methyl)amino]-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B1225231.png)
![1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B1225232.png)
![4-Chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1225233.png)
![N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide](/img/structure/B1225236.png)
![1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)-N-(phenylmethyl)-4-piperidinamine](/img/structure/B1225237.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dimethyl-5-thiazolyl)-2-thiazolamine](/img/structure/B1225242.png)

![N-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-2-furancarboxamide](/img/structure/B1225245.png)
